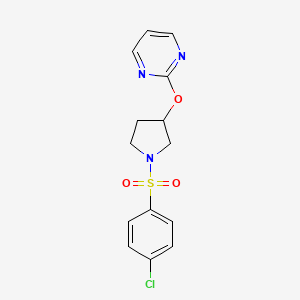
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one, also known as QNT, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications such as drug development, neuroscience, and cancer research.
Wirkmechanismus
The mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects in neurological disorders. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to have various biochemical and physiological effects. In animal studies, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to improve cognitive function and memory. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to have antidepressant-like effects and may have potential as a treatment for depression. Additionally, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one in lab experiments is its potential therapeutic applications in neurological disorders and cancer. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been shown to have relatively low toxicity in animal studies. However, one limitation of using 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one in lab experiments is its limited availability and high cost. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one. One area of research is the development of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one-based anticancer agents. Additionally, more research is needed to fully understand the mechanism of action of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one and its potential side effects.
Synthesemethoden
The synthesis of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one involves the reaction of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)acetic acid with 2-amino-5,6,7,8-tetrahydrocinnoline in the presence of a coupling reagent such as EDCI or HATU. This reaction results in the formation of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one as a white solid with a melting point of 230-232°C. The purity of 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one can be determined by HPLC or NMR analysis.
Wissenschaftliche Forschungsanwendungen
2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, 2-(1-Quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one has been studied for its effects on neurotransmitter systems, particularly the dopamine and serotonin systems.
Eigenschaften
IUPAC Name |
2-(1-quinoxalin-2-ylpiperidin-4-yl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21-13-15-5-1-2-6-17(15)24-26(21)16-9-11-25(12-10-16)20-14-22-18-7-3-4-8-19(18)23-20/h3-4,7-8,13-14,16H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZVXJUBTLKEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)





![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)




![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)